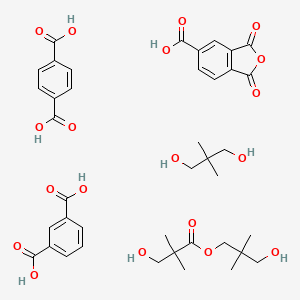

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ISOPHTHALIC ACID + TEREPHTHALIC ACID + TRIMELLITIC ANHYDRIDE + NEOPENTYL GLYCOL + NEOPENTYL GLYCOL HYDROXY PIVALATE POLYMER” is a branched polyester synthesized by incorporating isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate. This polymer is known for its excellent chemical, physical, and optical properties, making it suitable for various industrial applications, including packaging, fibers, containers, films, and engineering parts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this branched polyester involves a multi-step process:

Esterification Step: Isophthalic acid, terephthalic acid, and neopentyl glycol are reacted to form the initial polyester chains.

Polycondensation Step: Trimellitic anhydride is added at the beginning of the polycondensation step to introduce branching into the polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale esterification and polycondensation reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high molecular weight and desired polymer properties. The use of continuous reactors and advanced monitoring techniques ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

The polymer undergoes various chemical reactions, including:

Esterification: Formation of ester bonds between carboxylic acids and alcohols.

Polycondensation: Further polymerization to increase molecular weight and introduce branching.

Common Reagents and Conditions

Reagents: Isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate.

Conditions: Elevated temperatures (typically 200-250°C) and vacuum to remove by-products like water.

Major Products

The major product is a branched polyester with enhanced mechanical and thermal properties. The addition of trimellitic anhydride introduces branching, resulting in a more robust and amorphous polymer .

Wissenschaftliche Forschungsanwendungen

This polymer has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing advanced materials with tailored properties.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.

Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Wirkmechanismus

The polymer exerts its effects through the formation of a highly cross-linked network, providing excellent mechanical strength and thermal stability. The molecular targets include the ester bonds formed during the esterification and polycondensation steps. The pathways involved in the polymerization process ensure the formation of a robust and durable material .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polyethylene Terephthalate (PET): A widely used polyester with good chemical and physical properties but lacks the branching and enhanced properties of the target polymer.

Polybutylene Terephthalate (PBT): Another polyester with similar applications but different mechanical properties.

Polytrimethylene Terephthalate (PTT): Known for its elasticity and resilience but does not have the same level of thermal stability as the target polymer.

Uniqueness

The incorporation of trimellitic anhydride introduces branching, resulting in a polymer with superior mechanical strength, thermal stability, and amorphous nature compared to other similar polyesters .

Eigenschaften

CAS-Nummer |

72869-91-1 |

|---|---|

Molekularformel |

C40H48O19 |

Molekulargewicht |

832.8 g/mol |

IUPAC-Name |

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid |

InChI |

InChI=1S/C10H20O4.C9H4O5.2C8H6O4.C5H12O2/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h11-12H,5-7H2,1-4H3;1-3H,(H,10,11);2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

HCOHWABBPLKUCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CO)CO.CC(C)(CO)COC(=O)C(C)(C)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |

Verwandte CAS-Nummern |

72869-91-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)

![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)

![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)

![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)